molecular formula C19H15ClN2O2 B449184 1-(3-Chlorophenyl)-3-(4-phenoxyphenyl)urea CAS No. 178607-15-3

1-(3-Chlorophenyl)-3-(4-phenoxyphenyl)urea

Cat. No.: B449184
CAS No.: 178607-15-3
M. Wt: 338.8g/mol
InChI Key: NKWFPJQFNKTLNE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea typically involves the reaction of 3-chloroaniline with 4-phenoxyaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea may involve large-scale reactions using automated equipment. The process would include steps such as mixing, heating, and purification to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on living organisms.

    Medicine: Potential pharmaceutical applications include its use as a precursor for drug development.

    Industry: It may be used in the production of polymers, resins, or other industrial materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a phenoxy group.

    N-(3-bromophenyl)-N’-(4-phenoxyphenyl)urea: Similar structure but with a bromine atom instead of chlorine.

    N-(3-chlorophenyl)-N’-(4-phenyl)urea: Similar structure but without the phenoxy group.

Uniqueness

N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea is unique due to the presence of both the 3-chlorophenyl and 4-phenoxyphenyl groups. This combination of functional groups may impart specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

178607-15-3

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4-phenoxyphenyl)urea

InChI

InChI=1S/C19H15ClN2O2/c20-14-5-4-6-16(13-14)22-19(23)21-15-9-11-18(12-10-15)24-17-7-2-1-3-8-17/h1-13H,(H2,21,22,23)

InChI Key

NKWFPJQFNKTLNE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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